Anonaine

Vue d'ensemble

Description

Anonaine is a bioactive benzylisoquinoline alkaloid found in members of the plant families Magnoliaceae and Annonaceae . It was first extracted from Annona reticulata, commonly known as Anona .

Synthesis Analysis

Anonaine can be obtained by dry roasting the bark of Annona reticulata and extracting with methanol. The methanol is removed and the resulting syrup is then treated with hydrochloric acid and the insoluble salts filtered off. The filtrate can then be made basic with NH4OH and extracted with diethyl ether .

Molecular Structure Analysis

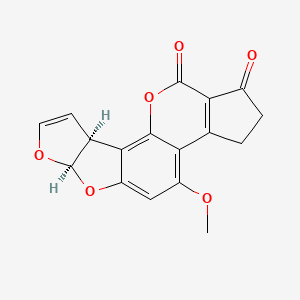

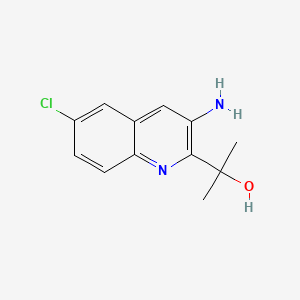

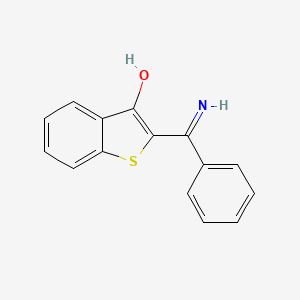

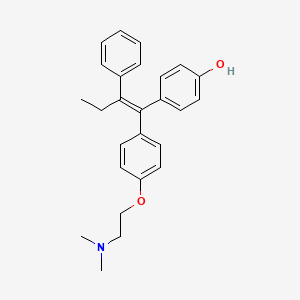

The systematic IUPAC name for Anonaine is (7aR)-6,7,7a,8-Tetrahydro-2H,5H-benzo[g][1,3]benzodioxolo[6,5,4-de]quinoline . Its chemical formula is C17H15NO2 .

Physical And Chemical Properties Analysis

Anonaine has a molar mass of 265.312 g·mol−1 and a melting point of 122–123 °C (252–253 °F; 395–396 K) .

Applications De Recherche Scientifique

Anticancer Activity

Anonaine has shown promising anticancer activity. It has been found to have cytotoxic effects in different cancer cell lines . The viability of cells treated with Anonaine decreased in a dose-dependent manner on different cell lines including HeLa, HepG2, rat hepatocytes, and H1299 . In human cervical cancer cell (HeLa), Anonaine caused DNA damage associated with increased intracellular nitric oxide, ROS, glutathione (GSH) depletion, disruptive mitochondrial transmembrane potential, activation caspase 3, 7, 8 & 9 activation and poly ADP ribose polymerase cleavage .

Antimicrobial Activity

Anonaine has demonstrated antimicrobial properties. It has been found to have antibacterial and antifungal activities .

Antioxidative Activity

Anonaine has antioxidative properties. It can help in neutralizing harmful free radicals in the body .

Antiplasmodial Activity

Anonaine has shown antiplasmodial activity, which means it could potentially be used in the treatment of malaria .

Antidepressant Activity

Anonaine has been found to have an effect on the central nervous system and displays intense dopamine-uptake inhibitory properties, which can lead to a potential anti-depressant activity .

Vasorelaxant Activity

Anonaine has demonstrated vasorelaxant activity. This means it can help in relaxing blood vessels, which could potentially be beneficial in conditions like hypertension .

Effects on Dopamine Biosynthesis

Anonaine has been found to influence dopamine biosynthesis. It inhibits dopamine biosynthesis by mainly reducing tyrosine hydroxylase (TH) activity without aggravating l-DOPA-induced cytotoxicity in PC12 cells .

Mécanisme D'action

Anonaine, also known as (-)-Anonaine, is a bioactive benzylisoquinoline alkaloid found in several species of Magnoliaceae and Annonaceae . It has been reported to exhibit a wide range of pharmacological activities, including antiplasmodial, antibacterial, antifungal, antioxidative, anticancer, antidepression, and vasorelaxant effects .

Target of Action

Anonaine has been found to interact with several targets. It has a high affinity towards the Bcl-2, an antiapoptotic family of proteins . It also displays dopamine uptake inhibitory properties and acts as an agonist for the 5-HT 1A receptor .

Mode of Action

Anonaine’s mode of action is multifaceted. In cancer cells, it induces apoptosis through several mechanisms: generation of nitric oxide and reactive oxygen species, reduction in intracellular glutathione concentration, activation of caspases and apoptosis-related proteins, and damage to DNA . In the context of depression, anonaine acts as an agonist for the 5-HT 1A receptor .

Biochemical Pathways

The biochemical pathways affected by anonaine are primarily related to apoptosis and neurotransmission. In cancer cells, anonaine triggers the apoptosis pathway, leading to cell death . In the nervous system, it inhibits dopamine uptake and stimulates the 5-HT 1A receptor, potentially affecting mood regulation .

Pharmacokinetics

It is known that anonaine is rapidly absorbed into the body and can cross the blood-brain barrier

Result of Action

The result of anonaine’s action is dependent on the context. In cancer cells, it induces apoptosis, leading to cell death . In the nervous system, it may have antidepressant effects due to its interaction with the 5-HT 1A receptor . It also exhibits antibacterial, antifungal, and vasorelaxant activities .

Action Environment

The action of anonaine can be influenced by environmental factors. For instance, the presence of other compounds in the plant extracts where anonaine is found may affect its action Additionally, the physiological environment, such as pH and the presence of other molecules, can also influence anonaine’s efficacy and stability

Propriétés

IUPAC Name |

(12R)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-2-4-12-10(3-1)7-13-15-11(5-6-18-13)8-14-17(16(12)15)20-9-19-14/h1-4,8,13,18H,5-7,9H2/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTUKBKUWSHDFM-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2CC3=CC=CC=C3C4=C2C1=CC5=C4OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]2CC3=CC=CC=C3C4=C2C1=CC5=C4OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171865 | |

| Record name | Anonaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anonaine | |

CAS RN |

1862-41-5 | |

| Record name | Anonaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1862-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anonaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001862415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anonaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: (-)-Anonaine has been shown to induce DNA damage in human lung carcinoma H1299 cells, inhibiting their growth and migration. [] This suggests that (-)-Anonaine's anticancer effect might be related to its ability to disrupt DNA integrity and cellular processes essential for cancer cell survival and proliferation.

A: (-)-Anonaine inhibits dopamine biosynthesis in PC12 cells primarily by reducing tyrosine hydroxylase (TH) activity. [] It also decreases intracellular cyclic AMP levels, but not intracellular Ca2+ concentrations.

A: While (-)-Anonaine reduces L-DOPA-induced increases in dopamine content, it does not enhance L-DOPA-induced cell death in PC12 cells. []

A: (-)-Anonaine has the molecular formula C17H15NO2 and a molecular weight of 265.3 g/mol. [, ]

A: The structure of (-)-Anonaine has been elucidated using various spectroscopic methods including UV, IR, MS, 1D-NMR (1H, 13C, DEPT), and 2D-NMR (COSY, HMQC, HMBC). [, ]

ANone: Limited information is available regarding the material compatibility and stability of (-)-Anonaine under various conditions. Further research is needed to explore these aspects.

ANone: The provided research papers do not discuss any catalytic properties or applications of (-)-Anonaine. It is primarily investigated for its biological activities.

A: Yes, in silico studies using molecular docking have been performed to investigate the interaction of (-)-Anonaine with dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis. [] The results suggest a potential for anti-tuberculosis activity. Other studies have also investigated the potential phytoestrogenic activity of (-)-Anonaine through molecular docking, pharmacokinetic analysis, and druglikeness assessments. []

ANone: The research provided does not delve into the stability and formulation of (-)-Anonaine. Further research is needed to determine its stability under various conditions and develop suitable formulation strategies.

A: Various in vitro models have been employed to investigate the effects of (-)-Anonaine. This includes human lung cancer H1299 cells to assess its anticancer activity, [] PC12 cells to study its impact on dopamine biosynthesis, [] and rat striatal synaptosomes to evaluate its dopamine uptake inhibition properties. [] Other studies used (-)-Anonaine to investigate its antifungal activity against various fungal species, including Candida albicans and Cryptococcus neoformans. []

A: Yes, a study utilizing a neuropathic pain model in rats demonstrated the antiepileptic and neuroprotective potential of (-)-Anonaine. This research showed its interaction with GABA receptors and its potential to reverse the decrease in GABA receptor binding in the cortex region of epileptic rats. []

ANone: Currently, there is no information available regarding resistance or cross-resistance mechanisms associated with (-)-Anonaine.

ANone: While the provided research focuses primarily on the biological activity of (-)-Anonaine, it's crucial to acknowledge that comprehensive toxicity studies are essential to establish its safety profile.

ANone: The research papers primarily focus on the isolation, identification, and preliminary biological evaluation of (-)-Anonaine. Therefore, they do not provide detailed information regarding points 13-26. Further research is necessary to address these aspects.

A: The initial isolation and structural characterization of (-)-Anonaine date back to the early 20th century. A significant milestone was the elucidation of its biosynthesis from coclaurine-type precursors through phenol oxidation. [] Research on (-)-Anonaine continues to evolve, with recent studies focusing on its potential therapeutic applications, including anticancer, antimicrobial, and neuroprotective activities.

A: The study of (-)-Anonaine requires expertise from various disciplines, including natural product chemistry, pharmacology, molecular biology, and computational chemistry. This collaborative approach is crucial for understanding its complex interactions with biological systems and exploring its therapeutic potential. For example, the use of both traditional extraction methods and modern techniques like UAE highlights the synergy between different scientific approaches in maximizing compound extraction from natural sources. [] Similarly, combining molecular docking studies with in vitro and in vivo models allows for a comprehensive understanding of the compound's activity. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

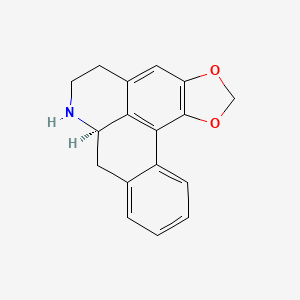

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B1665035.png)

![1-[2-(2,4-dichlorophenyl)-2-[(2E)-3,7-dimethylocta-2,6-dienoxy]ethyl]imidazole](/img/structure/B1665049.png)